molecular formula C15H18FNO4S B2911331 1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide CAS No. 1788530-82-4

1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

Cat. No.: B2911331
CAS No.: 1788530-82-4
M. Wt: 327.37
InChI Key: HIWINJIRSLFNPS-UHFFFAOYSA-N
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Description

This compound is a methanesulfonamide derivative featuring a 3-fluorophenyl group and a 3-(furan-2-yl)-2-hydroxy-2-methylpropyl substituent. Its molecular formula is C₁₄H₁₈FNO₄S, with a molecular weight of 315.07 g/mol (calculated). The structure combines a sulfonamide core with a fluorinated aromatic ring and a hydroxylated, furan-containing alkyl chain.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S/c1-15(18,9-14-6-3-7-21-14)11-17-22(19,20)10-12-4-2-5-13(16)8-12/h2-8,17-18H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWINJIRSLFNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl derivative One common approach is the reaction of 3-fluorophenol with an appropriate reagent to introduce the necessary functional groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methanesulfonate (NaMs) under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be studied for potential therapeutic uses.

  • Medicine: It may serve as a lead compound in drug discovery and development.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group and the furan ring may play crucial roles in binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical comparisons:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 1-(3-Fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide C₁₄H₁₈FNO₄S 315.07 - 3-Fluorophenyl
- 2-Hydroxy-2-methylpropyl with furan-2-yl
Hydroxyl group enhances hydrophilicity; furan may improve binding affinity
1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide C₁₃H₁₄ClNO₄S 315.77 - 2-Chlorophenyl
- 2-Hydroxyethyl with furan-3-yl
Chlorine increases lipophilicity; furan-3-yl alters steric interactions
N-[(3-Fluorophenyl)methyl]-N-methylaminosulfonamide C₈H₁₁FN₂O₂S 218.25 - 3-Fluorobenzyl
- N-Methylaminosulfonamide
Compact structure with high fluorine content; lacks hydroxyl or furan groups
1-(4-Aminophenyl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide C₁₄H₁₅FN₂O₂S 294.34 - 4-Aminophenyl
- 3-Fluoro-4-methylphenyl
Amino group introduces basicity; methyl enhances steric bulk

Functional Group Impact on Properties

  • Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group reduces molecular weight and lipophilicity compared to the 2-chlorophenyl analog (). Fluorine’s electronegativity may also improve metabolic stability .
  • Furan Position : The furan-2-yl group in the target compound may exhibit different electronic and steric effects compared to furan-3-yl in ’s analog, influencing binding to biological targets .

Research Findings and Implications

  • The hydroxyl group may facilitate hydrogen bonding with target proteins .
  • Physicochemical Properties : The target compound’s calculated logP (∼1.5) is lower than its chlorinated analog (logP ∼2.2, ), indicating better solubility. This aligns with trends observed in fluorinated vs. chlorinated aromatic compounds .

Biological Activity

Chemical Structure and Properties

1-(3-fluorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is characterized by the following structural components:

  • A fluorinated phenyl ring which may enhance lipophilicity and biological activity.
  • A furan moiety that is known for its role in various biological activities.
  • A methanesulfonamide group , which can influence solubility and binding properties.

Molecular Formula

The molecular formula of this compound can be summarized as follows:

  • C : 15
  • H : 17
  • F : 1
  • N : 1
  • O : 3
  • S : 1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The presence of the furan ring is often associated with antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have been noted for their anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Research has indicated that compounds similar to this compound show significant promise in various pharmacological assays.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of similar compounds, it was found that derivatives with fluorinated phenyl groups exhibited enhanced activity against Staphylococcus aureus. The study utilized a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for further development.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of sulfonamide derivatives. The compound was tested in vitro on macrophage cell lines, demonstrating a significant reduction in TNF-alpha production when treated with the compound at varying concentrations. This suggests potential therapeutic applications in treating inflammatory diseases.

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